alpha-L-Threofuranose

Xenobiology Oligonucleotide Therapeutics Acid Stability

Alpha-L-Threofuranose is the essential chiral precursor for synthesizing threose nucleic acid (TNA) oligonucleotides. Its unique (2R,3R,4S) configuration enables the 3'-2' phosphodiester linkage that confers superior nuclease and acid resistance vs. DNA/RNA. It is critical for developing stable therapeutic aptamers, xenobiotic genetic circuits, and antiviral nucleoside prodrugs targeting resistant HBV strains.

Molecular Formula C4H8O4
Molecular Weight 120.10 g/mol
CAS No. 1932174-52-1
Cat. No. B15181838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-L-Threofuranose
CAS1932174-52-1
Molecular FormulaC4H8O4
Molecular Weight120.10 g/mol
Structural Identifiers
SMILESC1C(C(C(O1)O)O)O
InChIInChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3+,4+/m0/s1
InChIKeyFMAORJIQYMIRHF-PZGQECOJSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





alpha-L-Threofuranose (CAS 1932174-52-1) Procurement and Technical Baseline


alpha-L-Threofuranose (CAS 1932174-52-1) is a four-carbon furanose sugar that serves as the core scaffold for threose nucleic acid (TNA), an artificial genetic polymer with a backbone repeat unit one atom shorter than natural DNA and RNA [1]. As a synthetic building block, it is the fundamental precursor for synthesizing α-L-threofuranosyl nucleosides, nucleotides, and their phosphoramidite derivatives used in solid-phase oligonucleotide synthesis and polymerase-mediated TNA production [2]. The compound is characterized by its specific (2R,3R,4S) stereochemistry and is commercially available as a research-grade chemical for applications in synthetic biology, xenobiology, and antiviral nucleoside analog development [3].

Why Generic Sugar Substitution Fails for alpha-L-Threofuranose-Dependent Projects


The unique stereochemistry and four-carbon backbone of alpha-L-threofuranose confer distinct physicochemical and biological properties to its derivatives that cannot be replicated by standard five-carbon ribose or deoxyribose analogs. TNA polymers exhibit significantly enhanced acid and nuclease stability compared to DNA and RNA due to the specific 3'-2' phosphodiester linkage geometry enforced by the threofuranose scaffold [1]. Furthermore, the antiviral activity of threofuranosyl nucleoside analogs is highly dependent on the exact stereochemical configuration and sugar ring conformation, with even minor modifications to the sugar moiety abolishing activity against resistant viral strains [2]. Substitution with other furanose sugars would therefore compromise critical performance characteristics in both synthetic biology and antiviral drug development applications.

alpha-L-Threofuranose Procurement: Quantitative Differentiation Evidence


TNA Acid Stability: 10-Fold Longer Half-Life than DNA at pH 3.3 and 90°C

Threose nucleic acid (TNA) polymers, synthesized from alpha-L-threofuranose building blocks, demonstrate markedly superior acid stability compared to natural DNA and RNA. Under identical acidic conditions (pH 3.3, 90°C), TNA exhibited a half-life (t1/2) of approximately 400 minutes, whereas DNA and RNA degraded with half-lives of 10.9 minutes and 40.8 minutes, respectively [1]. This represents a >10-fold enhancement in acid resistance over DNA and a 10-fold enhancement over RNA, making TNA-based constructs uniquely suitable for applications requiring stability in low pH environments.

Xenobiology Oligonucleotide Therapeutics Acid Stability

Antiviral Efficacy: Active Against Entecavir-Resistant HBV with cccDNA Reduction

A phosphonomethoxydeoxythreosyl adenine prodrug, synthesized using 2-O-methyl-L-threofuranose as a key building block, demonstrated potent antiviral activity against an entecavir-resistant hepatitis B virus (HBV) strain [1]. In contrast, entecavir, a standard-of-care nucleoside analog, loses efficacy against this resistant variant. Critically, the threofuranosyl prodrug also achieved a significant reduction in HBV covalently closed circular DNA (cccDNA) levels in a cellular assay, a key therapeutic goal not consistently met by current HBV therapies [1].

Antiviral Drug Discovery Hepatitis B Virus cccDNA Reduction

Scalable Synthesis: 16-23% Overall Yield for Multigram TNA Monomer Production

A highly optimized, scalable chemical synthesis protocol for constructing multigram quantities of TNA nucleosides from alpha-L-threofuranose building blocks has been established [1]. This 10-step protocol, involving three crystallizations and a single chromatographic purification, achieves an overall yield of 16-23% depending on the nucleobase (A, C, G, T) [1]. This represents a significant improvement over earlier, less efficient syntheses and provides a reliable, reproducible route for large-scale TNA monomer production.

Process Chemistry TNA Monomer Synthesis Scalable Synthesis

Nuclease Resistance: TNA Is Not a Substrate for Natural Nucleases

Polymers derived from alpha-L-threofuranose (TNA) exhibit complete resistance to degradation by natural nucleases, a critical differentiator from DNA and RNA which are rapidly degraded in biological environments [1]. While direct quantitative comparisons of degradation rates are not provided, the statement that TNA is not a substrate for natural nucleases implies a qualitative and functionally dramatic increase in biostability compared to DNA and RNA, which have half-lives on the order of minutes to hours in serum [2]. This inherent nuclease resistance makes TNA an attractive scaffold for aptamer development and other therapeutic oligonucleotides requiring extended in vivo half-lives.

Synthetic Biology Xenonucleic Acids Nuclease Resistance

P2Y2 Receptor Agonism: EC50 of 9.9 μM for L-α-Threofuranosyl-UTP

L-α-Threofuranosyl-UTP, a nucleotide analog incorporating the alpha-L-threofuranose scaffold, functions as a selective P2Y2 receptor agonist with an EC50 value of 9.9 μM, while showing lower activity at the P2Y4 receptor [1]. In contrast, the natural ligand UTP activates multiple P2Y receptor subtypes non-selectively. This demonstration of receptor subtype preference highlights the utility of the threofuranose ring system in modulating receptor interactions.

GPCR Pharmacology Purinergic Signaling Nucleotide Analog

Polymerase-Mediated TNA Synthesis: Multiple Incorporation by Engineered Thermophilic Polymerases

β,γ-modified alpha-L-threofuranosyl thymine triphosphate (tTTP) analogs are efficiently incorporated by engineered polymerases. While HIV reverse transcriptase (RT) supports only a single incorporation event, engineered thermophilic polymerases, such as Kod-RI, readily catalyze multiple incorporations to generate full-length TNA products from DNA templates [1]. This contrasts with natural dNTPs, which are not efficiently utilized by these engineered TNA polymerases, demonstrating the specific adaptation of the threofuranosyl scaffold for synthetic genetic systems.

Directed Evolution Polymerase Engineering TNA Replication

alpha-L-Threofuranose: Validated Research and Industrial Application Scenarios


Synthetic Biology and Xenobiology: Building Nuclease-Resistant TNA Oligonucleotides

Procure alpha-L-threofuranose as the essential starting material for synthesizing TNA phosphoramidite monomers. These monomers are used in automated solid-phase synthesizers to construct TNA oligonucleotides for aptamer selection, molecular diagnostics, and synthetic genetic circuits [1]. The enhanced nuclease resistance of TNA [2] makes it superior to DNA or RNA for applications requiring long-term stability in biological media, such as in vivo biosensors or therapeutic aptamers.

Antiviral Drug Discovery: Targeting Drug-Resistant HBV and cccDNA

Use 2-O-methyl-L-threofuranose, a key derivative of alpha-L-threofuranose, as a building block to synthesize phosphonomethoxydeoxythreosyl nucleoside prodrugs [1]. These compounds have demonstrated potent activity against entecavir-resistant HBV and the ability to reduce cccDNA levels in cellular assays [1]. This application scenario is directly relevant for research groups focused on developing curative therapies for chronic hepatitis B, addressing a major unmet medical need.

GPCR Pharmacology: Developing Subtype-Selective P2Y Receptor Ligands

Employ L-α-threofuranosyl-UTP and related nucleotide analogs as pharmacological tools to dissect P2Y receptor signaling pathways [1]. The demonstrated selectivity for P2Y2 over P2Y4 receptors (EC50 = 9.9 μM) [1] enables more precise investigation of purinergic signaling in inflammation, pain, and other physiological processes, reducing confounding off-target effects associated with natural, non-selective ligands.

Directed Evolution and In Vitro Selection: Engineering TNA Aptamers and Catalysts

Utilize alpha-L-threofuranosyl nucleoside triphosphates (tNTPs) as substrates for engineered polymerases like Kod-RI to generate diverse TNA libraries for in vitro selection experiments [1]. The ability to synthesize full-length TNA polymers from DNA templates [1] enables the discovery of novel TNA aptamers and catalysts with enhanced stability and novel functions not accessible with natural nucleic acids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for alpha-L-Threofuranose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.